Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate, also known as E5MPC, is a compound belonging to the class of oxazoles. It is a colorless solid that is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). E5MPC has a molecular formula of C9H15NO3 and a molecular weight of 181.22 g/mol. It has a melting point of 185-188°C and a boiling point of 232-235°C.
Scientific Research Applications
Synthesis and Structural Studies
Efficient Synthesis Techniques : Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate has been synthesized efficiently using solvent-free conditions. This process involves reactions between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole (Yavari et al., 2008).
Crystal Structure Analysis : The crystal structure of related compounds, such as ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, has been studied, showing no unusual bond lengths or angles and variations in the degree of rotation around methylene C atoms (Horton et al., 1997).
Chemical Modifications and Derivatives
Chiral 2-Aminoalkyloxazole-4-carboxylates : Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate, a related compound, can be N-acylated by various natural and synthetic phthalimidylamino acids in the presence of carbodiimides. These N-acylated products form oxazoles under specific conditions, providing useful derivatives without significant racemization (Cox et al., 2003).
Antimicrobial Activity of Derivatives : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative, has been synthesized and modified for antimicrobial activities against various bacterial and fungal strains. This highlights the potential of this compound derivatives in antimicrobial applications (Desai et al., 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be flammable, toxic, or corrosive. Safety data sheets (SDS) provide information on the hazards associated with a specific compound and recommendations for handling and storage .
properties
IUPAC Name |
ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-4-13-10(12)9-6-8(14-11-9)5-7(2)3/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLTWQLWBVTMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90548587 | |
Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110578-27-3 | |
Record name | Ethyl 5-(2-methylpropyl)-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90548587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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